molecular formula C18H18N4O4S B6537588 methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate CAS No. 1021254-60-3

methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B6537588
CAS No.: 1021254-60-3
M. Wt: 386.4 g/mol
InChI Key: RPIFOVMUQGUIBB-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a pyridazine ring via a sulfanylacetamide bridge. The pyridazine moiety is substituted at the 6-position with a cyclopropaneamide group, introducing steric and electronic complexity. The compound’s design combines a benzoate ester (enhancing lipophilicity) with a polar sulfanylacetamide linker and a pyridazine heterocycle (offering hydrogen-bonding capabilities), balancing solubility and membrane permeability.

Properties

IUPAC Name

methyl 4-[[2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-26-18(25)12-4-6-13(7-5-12)19-15(23)10-27-16-9-8-14(21-22-16)20-17(24)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIFOVMUQGUIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: quinoline-based benzoates (), pyridazine/isoxazole-linked ethyl benzoates (), and triazine-containing sulfonylurea herbicides (). Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Parameter Target Compound Quinoline-Based Benzoates (C1–C7) Pyridazine/Isoxazole Ethyl Benzoates (I-6230, I-6373) Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Core Structure Pyridazine with cyclopropaneamide Quinoline with aryl/heteroaryl substituents Pyridazine/isoxazole with phenethyl linkers Triazine with sulfonylurea bridge
Ester Group Methyl benzoate Methyl benzoate Ethyl benzoate Methyl benzoate
Key Substituents Sulfanylacetamide linker, cyclopropaneamide Halogen (Br, Cl, F), methoxy, trifluoromethyl on quinoline Phenethylamino, phenethylthio, methylisoxazole Methoxy/methyl groups on triazine, sulfonylurea moiety
Synthetic Route Likely involves amidation and thioether formation Piperazine-mediated condensation, crystallization in EtOAc Phenethyl linker synthesis via alkylation/etherification Sulfonylurea bridge formation via carbamate coupling
Physicochemical Properties Moderate lipophilicity (cyclopropaneamide), polar linker (sulfanylacetamide) Yellow/white solids; solubility influenced by halogen substituents Ethyl ester enhances solubility vs. methyl analogs High polarity due to sulfonylurea, limiting membrane permeation
Biological Activity Undisclosed (pyridazine suggests kinase/inhibitor potential) Unspecified, but quinoline cores often target kinases Reported as intermediates in drug discovery Herbicidal (ALS enzyme inhibition)

Key Findings:

Structural Divergence: The target compound’s pyridazine-cyclopropaneamide system distinguishes it from quinoline-based analogs (e.g., C1–C7), which prioritize bulkier aromatic substituents for π-π interactions . Unlike ethyl benzoates (I-6230 series), the methyl ester in the target may reduce solubility but improve metabolic stability .

The cyclopropaneamide introduces rigidity and stereoelectronic effects absent in triazine-based herbicides (e.g., metsulfuron methyl), which rely on sulfonylurea motifs for enzyme inhibition .

Synthesis and Characterization: Quinoline derivatives (C1–C7) were crystallized in ethyl acetate and validated via NMR/HRMS , whereas the target compound likely requires thiol-amide coupling steps. Sulfonylureas () employ carbamate chemistry, emphasizing agricultural rather than pharmaceutical applications .

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